

Application Notes and Protocols for the Development of Topical Tolnaftate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of various topical formulations of the antifungal agent, **Tolnaftate**. The protocols outlined below are intended for research and development purposes.

Introduction to Tolnaftate

Tolnaftate is a synthetic thiocarbamate that serves as a potent antifungal agent.[1] It is primarily used for the topical treatment of superficial fungal infections of the skin, such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][2] The primary mechanism of action for **Tolnaftate** involves the inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. [3][4] Due to its poor water solubility, the formulation of **Tolnaftate** for effective topical delivery presents a significant challenge.[2][5]

Physicochemical Properties and Solubility of Tolnaftate

A thorough understanding of **Tolnaftate**'s physicochemical properties is crucial for formulation development. **Tolnaftate** is practically insoluble in water but exhibits solubility in various

organic solvents.[2][6] This information is critical for selecting appropriate vehicles and solvent systems to ensure the drug remains in a solubilized state within the formulation for optimal skin penetration.

Table 1: Solubility of Tolnaftate in Various Solvents

Solvent	Solubility	Reference
Dimethylformamide (DMF)	~30 mg/mL	[7]
Dimethyl sulfoxide (DMSO)	~15 mg/mL	[7]
1:2 solution of DMF:PBS (pH 7.2)	~0.33 mg/mL	[7]
Chloroform	Soluble	[2]
Acetone	Soluble	[2]
Methanol	Sparingly soluble	[2][6]
Ethanol	Slightly soluble	[2][7]
Polyethylene Glycol 400 (PEG-400)	Soluble	[2]
Propylene Glycol	Soluble	[2][8]
Water	Insoluble	[2]

Formulation Strategies for Topical Tolnaftate

Several formulation strategies can be employed to enhance the topical delivery of **Tolnaftate**. These range from simple solutions and gels to more advanced vesicular and emulsion-based systems.

Simple Solutions and Gels

Simple solutions can be prepared using a combination of solvents in which **Tolnaftate** is soluble, such as a mixture of isopropyl alcohol, isopropyl myristate, and polyethylene glycol.[2] Gels can be formulated by incorporating a gelling agent like Carbopol into an aqueous or hydroalcoholic base.[9]

Vesicular Systems (Liposomes and Niosomes)

Vesicular systems like liposomes and niosomes are microscopic vesicles that can encapsulate both lipophilic and hydrophilic drugs. These carriers can improve drug penetration into the skin and provide a sustained release profile.[9] Liposomes are composed of phospholipids, while niosomes are formed from non-ionic surfactants.[9]

Emulsion-Based Systems (Emulgels and Microemulgels)

Emulgels are a combination of an emulsion and a gel, offering the advantages of both systems. [10][11] They have a non-greasy feel and are easily spreadable. Microemulgels are oil-in-water or water-in-oil microemulsions incorporated into a gel base, characterized by their thermodynamic stability and small droplet size, which can enhance drug permeation.[8]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of topical **Tolnaftate** formulations.

Preparation of a 1% Tolnaftate Topical Solution

Materials:

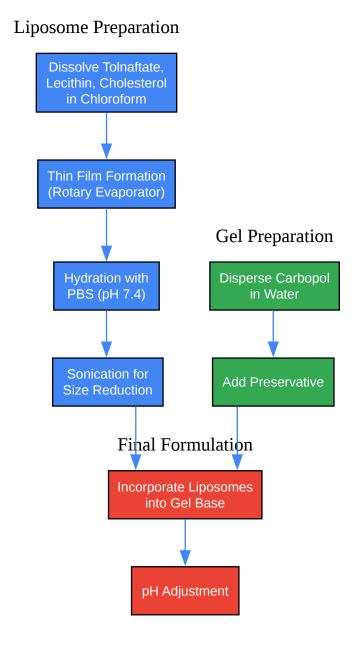
- Tolnaftate powder
- Isopropyl alcohol
- Isopropyl myristate
- Polyethylene glycol 400 (PEG-400)
- Stirring plate and magnetic stirrer
- Glass beaker
- Graduated cylinders

- Weigh the required amount of **Tolnaftate** to achieve a 1% (w/w) concentration in the final formulation.
- In a glass beaker, combine the desired proportions of isopropyl alcohol, isopropyl myristate, and PEG-400. A common starting point is a mixture of 35-50% isopropyl myristate, 37-50% isopropyl alcohol, and at least 7% PEG-400 by weight.[2]
- Place the beaker on a stirring plate and add a magnetic stirrer.
- While stirring, slowly add the weighed **Tolnaftate** powder to the solvent mixture.
- Continue stirring until the **Tolnaftate** is completely dissolved, resulting in a clear solution.
- Store the final solution in a well-closed container.

Preparation of Tolnaftate Loaded Liposomal Gel

This protocol describes the preparation of liposomes using the thin-film hydration technique, followed by their incorporation into a hydrogel.

- Tolnaftate
- Soya lecithin
- Cholesterol
- Chloroform
- Phosphate buffer saline (PBS) pH 7.4
- Carbopol 971 P
- Sodium hydroxide (2N)
- Benzyl alcohol
- Rotary evaporator



- Bath sonicator
- Mechanical stirrer

- Preparation of Liposomes: a. Accurately weigh **Tolnaftate**, soya lecithin, and cholesterol and dissolve them in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it to form a thin, dry film on the inner surface by evaporating the chloroform under vacuum. c. Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature without vacuum. This will form a milky suspension of multilamellar vesicles (MLVs). d. To reduce the vesicle size, sonicate the liposomal suspension in a bath sonicator for approximately 30 minutes.
- Preparation of Liposomal Gel: a. Disperse Carbopol 971 P in purified water with continuous stirring. b. Add benzyl alcohol as a preservative to the Carbopol dispersion. c. Slowly add the prepared liposomal suspension to the Carbopol gel base with constant mixing. d. Adjust the pH of the final formulation to between 6.8 and 7.0 using 2N sodium hydroxide.

Click to download full resolution via product page

Workflow for Liposomal Gel Preparation

In Vitro Drug Release Testing (IVRT)

This protocol utilizes a Franz diffusion cell to evaluate the release of **Tolnaftate** from a topical formulation.[9]

- Franz diffusion cell apparatus
- Synthetic membrane (e.g., egg membrane)
- Receptor medium (e.g., PBS pH 7.4)
- Magnetic stirrer
- Constant temperature water bath (37°C ± 2°C)
- Syringes and needles
- Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)

- Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.[9]
- Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.[9]
- Place the Franz diffusion cell in a constant temperature water bath set to 37°C ± 2°C and allow the medium to equilibrate.[9]
- Accurately weigh and apply a known quantity of the Tolnaftate formulation onto the surface
 of the membrane in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling port.[9]
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
- Analyze the collected samples for Tolnaftate concentration using a validated analytical method.[9]
- Calculate the cumulative amount of drug released per unit area over time.

Table 2: Example In Vitro Release Data for Different

Tolnaftate Formulations

Formulation Type	Time (hours)	Cumulative Drug Release (%)	Reference
Liposomal Gel (Neutral)	12	58.2 ± 0.6	
Liposomal Gel (Negative)	12	51.19 ± 0.81	
Liposomal Gel (Positive)	12	44.84 ± 0.9	
Marketed Cream	12	19.78 ± 1.12	
Ethosomal Gel	12	4010.83 μg (total amount permeated)	[12]
Conventional Gel	12	1941.4 μg (total amount permeated)	[12]
Microemulgel (F6)	24	97.09	[8]
Nail Lacquer (F3)	24	94.48	[13]

Ex Vivo Skin Permeation Study

This study uses excised animal or human skin to provide a more biologically relevant model for assessing drug penetration.[3][9]

- Franz diffusion cell apparatus
- Excised skin (e.g., rat, porcine, or human)
- Receptor medium (e.g., PBS pH 7.4)
- Other materials as listed for IVRT

Protocol:

- Prepare the excised skin by carefully removing any subcutaneous fat and hair.
- Mount the skin on the Franz diffusion cell with the dermal side in contact with the receptor medium and the stratum corneum facing the donor compartment.[9]
- Follow steps 2-8 as described in the IVRT protocol (Section 4.3).
- After the study, the skin can be removed, and the amount of drug retained in different skin layers (epidermis and dermis) can be determined after appropriate extraction procedures.[3]

Table 3: Example Ex Vivo Skin Permeation Data for

Tolnaftate

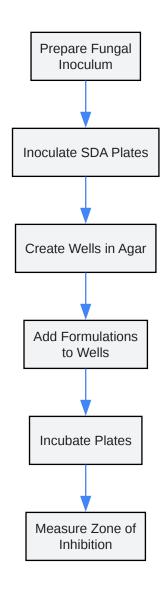
Formulation	Skin Type	Duration (hours)	Permeation Parameter	Value	Reference
1% Tolnaftate in PEG 400	Human	24	Amount in Epidermis	2.60 ± 0.28 $\mu g/cm^2$	[3]
1% Tolnaftate in PEG 400	Human	24	Amount in Dermis	0.92 ± 0.12 μg/cm²	[3]
Ethosomal Gel	Goat	12	Steady-state Flux	6.667 μg/cm²/h	[12]
Conventional Gel	Goat	12	Steady-state Flux	3.685 μg/cm²/h	[12]

Antifungal Activity Assay (Agar Well Diffusion Method)

This assay is used to evaluate the efficacy of the formulated **Tolnaftate** against a target fungus.[10]

- Fungal culture (e.g., Candida albicans or a dermatophyte species)
- Sabouraud Dextrose Agar (SDA) plates

Methodological & Application



- Sterile cork borer
- Incubator
- Test formulations and controls (placebo and marketed product)

- Prepare a standardized inoculum of the test fungus.
- Evenly spread the fungal inoculum over the surface of the SDA plates.
- Allow the plates to dry at room temperature.
- Using a sterile cork borer, create wells of a specific diameter in the agar.
- Carefully place a known amount of each test formulation, placebo, and control into separate wells.
- Incubate the plates under appropriate conditions (e.g., 28°C for 48 hours).[14]
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented). A larger zone of inhibition indicates greater antifungal activity.

Click to download full resolution via product page

Agar Well Diffusion Assay Workflow

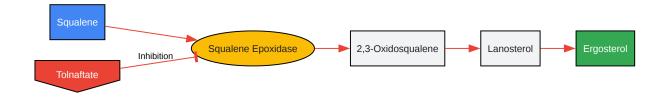
Analytical Methods for Tolnaftate Quantification

Accurate and validated analytical methods are essential for quantifying **Tolnaftate** in formulations and biological matrices.

UV-Visible Spectrophotometry

A simple and rapid method for the quantification of **Tolnaftate**.

Solvent: Methanol is a suitable solvent.[6]


- λmax (Wavelength of Maximum Absorbance): Approximately 257 nm.[6][9]
- Linearity: The method typically shows good linearity in the concentration range of 1-5 μg/mL.
 [6]

High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and sensitivity for **Tolnaftate** analysis, especially in complex matrices like skin extracts.[3][15]

- Column: A reversed-phase C18 column is commonly used.[15]
- Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., potassium dihydrogen phosphate solution) in a ratio of approximately 80:20 (v/v) is effective.[15]
- Detection: UV detection at 258 nm.[15]
- Flow Rate: A typical flow rate is 1.5 mL/min.[15]

Mechanism of Action of Tolnaftate

Click to download full resolution via product page

Tolnaftate's Inhibition of Ergosterol Biosynthesis

Tolnaftate exerts its antifungal effect by specifically targeting and inhibiting the enzyme squalene epoxidase.[1][4] This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a crucial step in the biosynthetic pathway of ergosterol.[4] The inhibition of squalene epoxidase leads to a deficiency of ergosterol, which compromises the integrity of the fungal cell membrane, and a toxic accumulation of squalene within the cell, ultimately resulting in cell death.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tolnaftate Wikipedia [en.wikipedia.org]
- 2. US5519059A Antifungal formulation Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. The mode of antifungal action of tolnaftate PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Ocular Anti-Aspergillus Activity of Tolnaftate Employing Novel Cosolvent-Modified Spanlastics: Formulation, Statistical Optimization, Kill Kinetics, Ex Vivo Trans-Corneal Permeation, In Vivo Histopathological and Susceptibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijisrt.com [ijisrt.com]
- 11. ijisrt.com [ijisrt.com]
- 12. Tolnaftate-Loaded Ethosomal Gel for Topical Delivery: Formulation and In Vitro Evaluation Journal of Health and Allied Sciences NU [jhas-nu.in]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A liquid chromatographic method for the determination of tolnaftate in pharmaceutical formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Development of Topical Tolnaftate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682400#development-of-topical-tolnaftate-formulations-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com